Bamethan monosulfate

Description

Academic Significance and Research Impact within PharmacologyBamethan monosulfate holds academic significance within pharmacology due to its role in understanding peripheral vasodilation and the function of adrenergic receptors. Its predictable action on vascular smooth muscle has made it a model for studying drugs that modulate the sympathetic nervous system.ncats.iopatsnap.comThe compound's chemical structure and its relationship to its biological activity (Structure-Activity Relationship or SAR) are fundamental aspects that contribute to the broader field of medicinal chemistry and drug design.openaccessjournals.comResearch into Bamethan (B1667733) monosulfate contributes to the knowledge base concerning cardiovascular agents and peripheral vasodilators, informing the development of new therapeutic strategies for circulatory disorders.drugbank.com

Key Chemical Properties of this compound

| Property | Value | Source Reference |

| Compound Name | This compound | nih.govchemsrc.com |

| Synonyms | Vascul sulfate (B86663), Bamethan hemisulfate salt, UNII-4PG1X4EJ8G | nih.govchemsrc.com |

| CAS Number | 5011-27-8 (also 5716-20-1 for Bamethan sulfate) | nih.govchemsrc.comnih.gov |

| Molecular Formula | C₁₂H₂₁NO₆S | nih.govchemsrc.com |

| Molecular Weight | 307.36 g/mol | nih.govchemsrc.com |

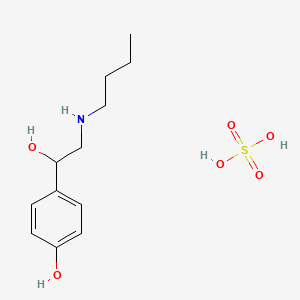

| IUPAC Name | 4-[2-(butylamino)-1-hydroxyethyl]phenol;sulfuric acid | nih.govnih.gov |

| Stereochemistry | Racemic | nih.gov |

| Primary Target | Adrenergic receptor beta | ncats.io |

| Classification | Peripheral Vasodilator, Cardiovascular Agent | drugbank.com |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

5011-27-8 |

|---|---|

Molecular Formula |

C12H21NO6S |

Molecular Weight |

307.37 g/mol |

IUPAC Name |

4-[2-(butylamino)-1-hydroxyethyl]phenol;sulfuric acid |

InChI |

InChI=1S/C12H19NO2.H2O4S/c1-2-3-8-13-9-12(15)10-4-6-11(14)7-5-10;1-5(2,3)4/h4-7,12-15H,2-3,8-9H2,1H3;(H2,1,2,3,4) |

InChI Key |

LHQHLXHNHWARAM-UHFFFAOYSA-N |

SMILES |

CCCCNCC(C1=CC=C(C=C1)O)O.OS(=O)(=O)O |

Canonical SMILES |

CCCCNCC(C1=CC=C(C=C1)O)O.OS(=O)(=O)O |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Bamethan Monosulfate

Elucidation of Molecular Targets and Ligand Binding

Bamethan (B1667733) monosulfate exerts its primary pharmacological effects through its interaction with adrenergic receptors, key components of the sympathetic nervous system that regulate vascular tone.

The mechanism by which Bamethan monosulfate achieves vasodilation involves the inhibition of pathways that typically induce vasoconstriction patsnap.com. While specific enzyme targets are not extensively detailed in the context of this compound's direct action, its pharmacological profile indicates an interruption of the signaling cascades responsible for narrowing blood vessels patsnap.com. This inhibition of vasoconstrictive mechanisms, coupled with its beta-adrenergic agonism, facilitates the widening of blood vessels, thereby reducing vascular resistance and improving blood flow patsnap.com.

Downstream Signaling Pathways and Cellular Responses

The binding of this compound to its target receptors initiates a series of intracellular events that culminate in the relaxation of vascular smooth muscle.

Stimulation of beta-adrenergic receptors by this compound activates intracellular signaling pathways, primarily involving cyclic adenosine (B11128) monophosphate (cAMP) patsnap.comcvphysiology.comnih.gov. Beta-adrenergic agonists are known to couple with stimulatory G proteins (Gs), which in turn activate adenylyl cyclase. This enzyme catalyzes the production of cAMP. Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various downstream targets, including myosin light chain kinase (MLCK) cvphysiology.comnih.gov. Phosphorylation of MLCK by PKA reduces its activity, leading to decreased phosphorylation of myosin light chains. This reduction in myosin light chain phosphorylation is a critical step in the process of smooth muscle relaxation cvphysiology.comnih.gov. Additionally, some research suggests that beta-adrenergic agents may enhance Na+/K+ transport, which could further contribute to relaxation through enhanced Na+/Ca2+ exchange nih.gov.

The primary cellular response elicited by this compound is the relaxation of vascular smooth muscle patsnap.comncats.io. This relaxation is a direct consequence of the intracellular signaling events initiated by beta-adrenergic receptor activation. The decrease in myosin light chain phosphorylation, mediated by the cAMP-PKA pathway, reduces the interaction between actin and myosin filaments, thereby causing the smooth muscle to relax cvphysiology.comnih.gov. This relaxation leads to vasodilation, increasing the diameter of peripheral blood vessels and facilitating enhanced blood flow to tissues patsnap.com. The compound's mild alpha-adrenergic antagonistic activity also contributes by preventing vasoconstriction signals, further supporting a state of vascular relaxation patsnap.com.

Receptor Occupancy and Efficacy Research Methodologies

The study of receptor occupancy (RO) is a crucial aspect of drug development, providing insights into the relationship between drug concentration at the target site and the resulting pharmacological effect nih.govnih.gov. Receptor occupancy assays quantify the binding of a therapeutic agent to its target receptors, helping to establish pharmacokinetic-pharmacodynamic (PK/PD) relationships and inform dose selection nih.govnih.gov.

Methodologies for assessing receptor occupancy typically involve measuring either the free (unoccupied) receptor or the drug-bound (occupied) receptor nih.govnih.gov. Common techniques include flow cytometry, which allows for the quantification of receptor binding on cell surfaces using labeled antibodies or the drug itself nih.govnih.gov. These assays can be designed to measure:

Free Receptor: Quantifying unbound receptors using a detection reagent that competes with the drug for binding nih.gov.

Drug-Occupied Receptor: Detecting receptors to which the drug is bound, often using an anti-idiotypic antibody or an antibody specific to the drug's Fc region nih.govnih.gov.

Total Receptor: Measuring all receptors, both bound and unbound, typically with an antibody that binds to a different epitope than the drug nih.gov.

While the general principles and methodologies for RO assessment are well-established in biopharmaceutical development, specific detailed research findings and quantitative data (such as binding affinities or occupancy levels) for this compound using these methodologies were not detailed in the provided search results. Such studies would typically involve comparing drug concentrations with the degree of receptor saturation to understand efficacy and dose-response relationships.

Preclinical Pharmacological Research Methodologies

In Vivo Animal Models for Systemic Evaluation

Preclinical in vivo studies are essential for understanding the systemic pharmacological effects of compounds like Bamethan (B1667733) monosulfate, particularly its impact on the cardiovascular system and peripheral circulation. The selection of appropriate animal models and rigorous methodologies is critical for generating reliable data that can inform clinical development.

Selection and Characterization of Relevant Animal Species and Models

The choice of animal species and specific disease models is guided by the compound's intended therapeutic application and mechanism of action. For evaluating vasodilatory agents like Bamethan monosulfate, models that mimic conditions of impaired circulation or altered vascular tone are typically utilized.

Rodent Models (Rats): Sprague-Dawley rats are frequently employed in cardiovascular research due to their well-characterized physiology and the availability of established models. They are utilized for assessing systemic hemodynamic changes and regional blood flow responses nih.govnih.gov. For instance, models of pulmonary hypertension, induced by agents like monocrotaline (B1676716) (MCT), are used to study selective pulmonary vasodilation nih.gov. In the context of peripheral vascular disease (PAD), rodent models of hindlimb ischemia (HLI), often induced by femoral artery ligation or excision, are common. These models aim to replicate the reduced limb perfusion and functional deficits seen in PAD patients mdpi.comnih.gov.

Rabbit Models: Rabbits have been used in specific preclinical studies to investigate drug-induced vascular injury, such as thrombophlebitis, utilizing models like the marginal ear vein nih.gov.

Larger Animal Models (Swine): Swine models offer greater vascular access and are valuable for complex endovascular interventions and studies related to vascular tissue engineering conditionmed.orgemanresearch.org.

Considerations for Model Selection: The selection process prioritizes models that accurately reflect the human condition being treated. For evaluating peripheral vasodilators, models that incorporate factors like age and atherosclerosis are considered more translationally relevant, as these comorbidities are prevalent in patients with PAD nih.govmdpi.com. The ability of a model to exhibit measurable vascular responses to known vasodilators also aids in its characterization and validation.

Methodologies for Assessing Systemic Vascular Effects

Assessing the systemic vascular effects of a compound like this compound involves monitoring key hemodynamic parameters and blood flow dynamics in vivo.

Radiotelemetry: This technique is a gold standard for preclinical cardiovascular safety pharmacology, allowing for continuous monitoring of blood pressure (BP) and heart rate (HR) in conscious, freely-moving animals nih.gov. Radiotelemetry minimizes stress and artifacts associated with restraint or anesthesia, providing data that is more representative of physiological responses to vasodilators nih.gov.

Doppler Flowmetry: Often used in conjunction with radiotelemetry, Doppler flowmetry measures blood flow velocity in specific vascular beds nih.gov. This is crucial for assessing the extent and location of vasodilation induced by a compound. Advanced analysis of Doppler waveforms can also reveal subtle changes indicative of vascular dysfunction or drug toxicity nih.gov.

Plethysmography: While not explicitly detailed for this compound, plethysmography is a common method used in preclinical PAD models to assess changes in limb volume, which serves as an indicator of blood flow and tissue perfusion mdpi.comnih.gov.

Hemodynamic Parameter Monitoring: Comprehensive assessment may include monitoring cardiac output, systemic vascular resistance, and regional blood flow to fully characterize the systemic impact of a vasodilator nih.govnih.gov.

Table 1: Common In Vivo Assessment Methodologies for Vasodilator Research

| Methodology | Primary Measurements | Rationale for Use in Vasodilator Studies |

| Radiotelemetry | Blood Pressure (BP), Heart Rate (HR) | Monitors systemic hemodynamic changes in conscious, unrestrained animals, reflecting physiological responses to vasodilators. |

| Doppler Flowmetry | Blood Flow (regional vascular beds) | Assesses changes in blood flow in specific vascular beds, crucial for evaluating peripheral vasodilation. Allows waveform analysis. |

| Plethysmography | Limb volume changes (proxy for blood flow) | Used to assess peripheral blood flow and responses to vasodilatory agents in animal models of circulatory impairment. |

| Hemodynamic Monitoring | Cardiac output, vascular resistance, BP, HR | Comprehensive assessment of cardiovascular system function and response to vasodilating agents. |

Ex Vivo Analysis of Target Tissues (e.g., vascular tissues)

Ex vivo studies complement in vivo findings by allowing direct assessment of a compound's effects on isolated tissues, providing insights into its direct mechanisms of action on vascular smooth muscle.

Vascular Tissue Baths: Isolated segments of blood vessels, such as aortic rings or mesenteric arteries, are commonly used in tissue bath setups. These preparations are maintained in a controlled physiological environment to measure responses, such as changes in diameter or tension, upon exposure to the test compound nih.govfrontiersin.org. This allows for direct evaluation of vasodilatory or vasoconstrictive properties of the compound on vascular smooth muscle.

Precision-Cut Tissue Slices (PCTS): This technique involves preparing thin slices of tissue that retain their complex architecture and cellular interactions. PCTS can be used to model disease states ex vivo and assess the efficacy of compounds on tissue-specific physiological processes, bridging the gap between in vitro and in vivo studies conditionmed.org.

Histological and Immunohistochemical Analysis: Following ex vivo experimentation, vascular tissue samples can be processed for histological examination. Techniques such as Hematoxylin and Eosin (H&E) staining can reveal cellular infiltration, tissue integration, and structural changes nih.gov. Immunohistochemistry can further identify specific cellular components or molecular markers to elucidate mechanisms of action or tissue response nih.gov.

Pharmacokinetic and Pharmacodynamic Pk/pd Modeling in Preclinical Development

Fundamental Principles of PK/PD Study Design

The design of preclinical PK/PD studies for a compound like bamethan (B1667733) monosulfate is foundational to understanding its therapeutic potential. These studies aim to establish a clear relationship between the dose administered, the resulting drug concentration in the body over time (pharmacokinetics), and the magnitude of the pharmacological response (pharmacodynamics). fda.gov For a vasodilator such as bamethan, the primary pharmacodynamic endpoint in preclinical models, like rats or dogs, would likely be changes in blood pressure or blood flow in specific vascular beds. nih.gov

Key considerations in the study design include the selection of appropriate animal models that mimic human cardiovascular physiology, the determination of a relevant dose range, and the scheduling of sample collection for both pharmacokinetic analysis and pharmacodynamic measurements. nih.gov The goal is to generate robust data that can be used to construct a mathematical model describing the exposure-response relationship. fda.gov

A well-designed study will incorporate a range of doses to ensure that the full spectrum of the dose-response curve can be characterized, from no-effect levels to the maximum achievable effect. The timing of blood sampling is critical to accurately capture the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which in turn drives the pharmacodynamic response.

Development of Mechanistic Pharmacodynamic Models

Mechanistic pharmacodynamic models aim to describe the link between drug concentration and effect based on the underlying biological processes involved. allucent.com For bamethan monosulfate, this would involve modeling its interaction with beta-adrenergic receptors and the subsequent physiological cascade leading to vasodilation. patsnap.com

A central element of PK/PD modeling is the characterization of the relationship between the exposure to a drug and the resulting pharmacological effect. nih.gov This relationship is often described using mathematical models such as the Emax model or the sigmoid Emax model. wikipedia.org These models relate the drug concentration to the effect, which for bamethan would be a decrease in blood pressure or an increase in peripheral blood flow.

The Emax model describes a relationship where the effect increases with concentration until a maximum effect (Emax) is reached. The EC50 is the concentration at which 50% of the maximum effect is observed. For this compound, preclinical studies would aim to determine these parameters to understand the potency and efficacy of the compound.

Below is a hypothetical data table illustrating the kind of data that would be collected to characterize the exposure-response relationship for this compound in a preclinical model.

Hypothetical Exposure-Response Data for this compound in a Rat Model

| Bamethan Plasma Concentration (ng/mL) | Change in Femoral Artery Blood Flow (%) |

| 0 | 0 |

| 10 | 15 |

| 25 | 35 |

| 50 | 55 |

| 100 | 70 |

| 200 | 85 |

| 400 | 95 |

| 800 | 98 |

The time-course of a drug's effect is a critical aspect of its pharmacodynamic profile. For this compound, it is important to understand not only the magnitude of the vasodilation but also its onset and duration. leidenuniv.nl The analysis of the time-course of pharmacological effects involves relating the changing drug concentrations over time to the observed response. nih.gov

Often, there is a delay between the time of peak drug concentration and the time of peak effect. This can be due to various factors, such as the time it takes for the drug to distribute to the target tissue or the time required for the physiological response to manifest. PK/PD models can account for this delay, providing a more accurate description of the drug's action. leidenuniv.nl

When the pharmacological effect is not directly proportional to the plasma concentration, PK/PD link models or indirect response models are employed. certara.com These models are particularly useful when the drug affects the turnover (synthesis or degradation) of an endogenous substance that mediates the response. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK modeling is a more sophisticated approach that simulates the ADME of a compound in the body based on physiological and anatomical information of the species being studied. researchgate.net These models consist of compartments representing different organs and tissues, interconnected by blood flow. researchgate.net

A key application of PBPK modeling in preclinical development is the prediction of a compound's distribution into various tissues. researchgate.net For this compound, a PBPK model for a preclinical species like the rat would be constructed using known physiological parameters for the rat (e.g., organ volumes, blood flow rates) and compound-specific parameters (e.g., tissue-plasma partition coefficients, clearance rates). paganz.orgnih.gov

This modeling approach can predict the concentration of this compound in target tissues, such as the smooth muscle of peripheral arteries, which is more relevant for its pharmacological effect than the plasma concentration. nih.gov PBPK models can also be used to extrapolate pharmacokinetics across different species, which is valuable for predicting human pharmacokinetics from preclinical data. paganz.org

The following is an illustrative data table showing predicted tissue distribution of this compound from a hypothetical PBPK model in rats.

Hypothetical PBPK Model-Predicted Tissue Concentrations of this compound in Rats

| Tissue | Predicted Peak Concentration (ng/g) |

| Blood | 250 |

| Heart | 350 |

| Lung | 450 |

| Liver | 800 |

| Kidney | 1200 |

| Muscle | 150 |

| Adipose | 50 |

Integration of In Vitro and In Vivo Data for PBPK Model Development

The development of PBPK models relies on the integration of data from both laboratory (in vitro) and living organism (in vivo) studies. This approach allows for the construction of a mathematical model that simulates the absorption, distribution, metabolism, and excretion (ADME) of a compound within the body. Key parameters derived from in vitro experiments, such as metabolic rates from liver microsomes and plasma protein binding, are combined with in vivo data from preclinical studies to build and validate the model. However, no specific PBPK models for this compound that utilize this integrated data approach have been described in the available literature.

Application in Preclinical Research for Absorption, Distribution, Metabolism, and Excretion (ADME) Pathway Understanding

PBPK models are instrumental in preclinical research for providing a mechanistic understanding of a drug's ADME pathways. By simulating the compound's journey through various physiological compartments, these models can predict tissue concentrations, identify primary routes of elimination, and anticipate potential drug-drug interactions. This understanding is crucial for predicting human pharmacokinetics from preclinical data. Despite the utility of this application, there is no published research detailing the use of PBPK modeling to elucidate the specific ADME pathways of this compound.

Structure Activity Relationship Sar Studies of Bamethan Monosulfate Analogs

Rational Design and Synthesis of Structural Modifications

Rational drug design for bamethan (B1667733) analogs focuses on strategic modifications of its core 2-amino-1-phenylethanol (B123470) structure. drugbank.comnih.gov The process begins with identifying the key pharmacophoric features: the p-hydroxyphenyl ring, the ethanolamine (B43304) backbone with its chiral hydroxyl group, and the N-butyl substituent. The design of new analogs involves altering these features to probe their interaction with the target receptor. drugdesign.orgnih.gov

Key Areas of Structural Modification:

Aromatic Ring Substitution: The hydroxyl group at the para-position of the phenyl ring is a critical feature, likely involved in hydrogen bonding at the receptor site. Analogs are designed by shifting this group to the meta- or ortho-positions or by replacing it with other hydrogen bond donors/acceptors (e.g., -NH2, -OCH3). Additionally, introducing other substituents like halogens (Cl, F) or small alkyl groups (CH3) at various positions can alter the electronic properties and lipophilicity of the ring, potentially influencing binding affinity and metabolic stability. mdpi.com

N-Alkyl Substituent Modification: The N-butyl group interacts with a likely hydrophobic pocket in the receptor. The rational design of analogs involves varying the length, branching, and cyclization of this alkyl chain. For instance, synthesizing analogs with N-propyl, N-isobutyl, or N-cyclohexyl groups can help determine the optimal size and shape for this pocket, thereby maximizing potency. drugdesign.org

Ethanolamine Backbone Alterations: The stereochemistry of the hydroxyl group on the ethanolamine backbone is often crucial for the activity of adrenergic compounds. Synthesis of individual enantiomers is essential to determine which configuration possesses the desired pharmacological activity. Modifications such as converting the hydroxyl group to an ether or ester can also reveal its importance in receptor binding.

The synthesis of these designed analogs often follows established chemical pathways. A common approach involves the reaction of a substituted phenacyl halide with an appropriate amine (e.g., butylamine), followed by the reduction of the resulting α-aminoketone to form the desired amino alcohol. More advanced techniques, such as Buchwald-Hartwig cross-coupling, can be employed for creating more complex aryl-substituted analogs. nih.gov

Correlation of Structural Features with Molecular and Pharmacological Activities

Once synthesized, the bamethan analogs are subjected to pharmacological screening to determine their activity, typically by measuring their vasodilatory effects in vitro or their binding affinity for specific adrenergic receptor subtypes (e.g., α1, α2, β1, β2). The correlation of these activities with the specific structural changes provides valuable SAR insights. nih.gov

Role of the Phenolic Hydroxyl Group: It is generally observed in related phenylethanolamine compounds that the para-hydroxyl group is essential for high affinity and intrinsic activity. Its removal or conversion to a methoxy (B1213986) ether often leads to a significant decrease in potency, suggesting it acts as a critical hydrogen bond donor in the receptor's binding site. nih.gov

Influence of the N-Substituent: The nature of the N-alkyl group significantly influences receptor selectivity and potency. For many adrenergic agents, increasing the bulk of the N-substituent (e.g., from methyl to tert-butyl) can shift the activity profile from predominantly alpha-adrenergic to beta-adrenergic. For bamethan analogs, varying the N-alkyl chain length would likely reveal an optimal length for fitting into the receptor's hydrophobic pocket, with chains that are too short or too long resulting in diminished activity.

Stereoselectivity: Biological systems are inherently chiral, and thus, the pharmacological activity of bamethan analogs is expected to be stereoselective. One enantiomer (often the (R)-enantiomer for phenylethanolamines) typically exhibits significantly higher binding affinity and efficacy than the other.

The following interactive table summarizes the expected correlations based on established medicinal chemistry principles.

| Structural Modification | Rationale for Modification | Predicted Pharmacological Effect |

|---|---|---|

| Removal or masking of the 4-hydroxyl group on the phenyl ring. | To investigate the importance of hydrogen bonding at this position. | Significant decrease in vasodilator potency. |

| Varying the N-alkyl chain length (e.g., ethyl, propyl, pentyl). | To probe the size of the hydrophobic binding pocket of the receptor. | Potency is expected to increase to an optimal length and then decrease. |

| Introducing bulky N-substituents (e.g., isopropyl, tert-butyl). | To assess the impact of steric bulk on receptor affinity and selectivity. | Potential shift in selectivity towards β-adrenergic receptors; possible decrease in α-receptor affinity. |

| Synthesis of individual (R)- and (S)-enantiomers. | To determine the stereochemically preferred configuration for receptor binding. | One enantiomer is expected to be significantly more potent than the other. |

| Introduction of electron-withdrawing groups (e.g., -Cl) on the phenyl ring. | To alter the electronic character of the aromatic ring. | May decrease intrinsic activity by altering the acidity of the phenolic hydroxyl group. |

Computational Approaches in SAR Analysis (e.g., Molecular Modeling, QSAR)

Computational chemistry offers powerful tools to refine and accelerate SAR studies. nih.govdepositolegale.it Techniques like Quantitative Structure-Activity Relationship (QSAR) analysis and molecular modeling are used to build predictive models and visualize drug-receptor interactions at an atomic level. rsc.org

Quantitative Structure-Activity Relationship (QSAR):

QSAR modeling establishes a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.govnih.gov For bamethan analogs, a QSAR study would involve:

Data Set Generation: Compiling a list of synthesized bamethan analogs with their experimentally measured vasodilator activities (e.g., IC50 values).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analog. These descriptors quantify various physicochemical properties. nih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to generate an equation that correlates the descriptors with biological activity. unair.ac.idmdpi.com

A robust QSAR model can predict the activity of yet-unsynthesized analogs, guiding chemists to prioritize the synthesis of the most promising compounds and avoiding less active ones. mdpi.com

Molecular Modeling and Docking:

Molecular docking simulations can provide a three-dimensional model of how bamethan and its analogs bind to the active site of an adrenergic receptor. By placing the ligand (bamethan analog) into the binding pocket of the receptor (a computer-generated protein model), researchers can visualize key interactions, such as hydrogen bonds and hydrophobic contacts. This approach helps to rationalize the observed SAR data. For example, docking studies could visually confirm that the 4-hydroxyl group forms a crucial hydrogen bond with an amino acid residue like serine, or that a bulky N-substituent causes a steric clash, explaining a loss of activity. nih.govnih.gov

The following interactive table lists some of the key descriptors that would be used in a QSAR study of bamethan analogs.

| Descriptor Category | Descriptor Example | Physicochemical Property Represented |

|---|---|---|

| Electronic | Hammett Constant (σ) | Electron-donating or electron-withdrawing nature of a substituent on the phenyl ring. |

| Dipole Moment | The overall polarity of the molecule. | |

| Steric | Molar Refractivity (MR) | The volume occupied by the molecule or a substituent. nih.gov |

| Taft Steric Parameter (Es) | The steric bulk of a particular substituent group. | |

| Hydrophobic | LogP (Partition Coefficient) | The overall lipophilicity of the molecule, affecting membrane permeability and binding. |

| Topological Polar Surface Area (TPSA) | The surface area of polar atoms, related to hydrogen bonding potential and permeability. |

Drug Interaction Studies Preclinical Focus

Investigation of Pharmacodynamic Interactions with Other Therapeutic Agents

Preclinical investigations into the pharmacodynamic interactions of Bamethan (B1667733) monosulfate with other therapeutic agents aim to understand how co-administration affects the physiological responses mediated by these compounds. While specific studies detailing interactions with Iloprost, Isosorbide Mononitrate, and Patent Blue for Bamethan monosulfate are not extensively documented in publicly accessible preclinical literature, general principles of drug interaction for compounds with similar pharmacological profiles can be inferred. Studies often evaluate changes in key physiological parameters, such as blood pressure, heart rate, or platelet aggregation, when this compound is administered concurrently with other agents. For instance, if this compound exhibits vasodilatory properties, its co-administration with other vasodilators like Iloprost or Isosorbide Mononitrate could lead to additive or synergistic hypotensive effects. Similarly, interactions with agents affecting vascular tone or platelet function, such as potential antiplatelet compounds, would be assessed for their impact on hemostasis and vascular health in preclinical models.

Assessment of Mechanistic Basis for Observed Interactions

Understanding the mechanistic basis for observed drug interactions is crucial for predicting clinical outcomes. Preclinical research delves into how this compound interacts at the receptor level and modulates signaling pathways. If this compound acts as an agonist or antagonist at specific receptors, such as adrenergic receptors, its co-administration with drugs targeting the same or related pathways could alter receptor occupancy and downstream signaling. For example, if this compound influences cyclic adenosine (B11128) monophosphate (cAMP) or cyclic guanosine (B1672433) monophosphate (cGMP) pathways, interactions with agents that also modulate these second messengers (e.g., nitric oxide donors) would be investigated. Studies might involve in vitro assays to measure enzyme activity (e.g., phosphodiesterases) or receptor binding affinities in the presence of other drugs. Preclinical models may also examine how this compound affects cellular signaling cascades, such as G protein-coupled receptor (GPCR) signaling, and how co-administered drugs might amplify or attenuate these effects.

Preclinical Models for Drug-Drug Interaction Prediction

Preclinical models are essential for predicting potential drug-drug interactions (DDIs) before human clinical trials. Physiologically Based Pharmacokinetic (PBPK) models are frequently employed to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs, as well as their potential to inhibit or induce drug-metabolizing enzymes and transporters. For this compound, PBPK models can be developed using in vitro data (e.g., metabolic stability, enzyme inhibition assays) and in vivo preclinical pharmacokinetic data. These models can then be used to predict pharmacokinetic and pharmacodynamic interactions with other co-administered drugs. In vitro models, such as cell-based assays or isolated enzyme systems, are also utilized to screen for potential interactions, for instance, by assessing the effect of this compound on the activity of key drug-metabolizing enzymes like cytochrome P450 (CYP) isoforms or transporters. In vivo preclinical studies in animal models can further validate these predictions by evaluating the combined effects of this compound and other drugs on relevant physiological parameters or drug concentrations.

Advanced Analytical Methodologies for Bamethan Monosulfate Research

Chromatographic Separation Techniques for Research Samples

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For a compound like Bamethan (B1667733) monosulfate, various chromatographic techniques are utilized to isolate it from impurities, metabolites, or other substances in a given sample.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more recent advancement, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation of small molecules. mdpi.com UPLC, by utilizing smaller stationary phase particles (typically under 2 μm), operates at higher pressures to achieve faster analysis times, greater resolution, and improved sensitivity compared to traditional HPLC. mdpi.com

In the analysis of pharmaceutical compounds like Bamethan monosulfate, a reversed-phase approach is common. This involves a nonpolar stationary phase (such as C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Method development would involve optimizing the mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), flow rate, and column temperature to achieve the desired separation. Detection is typically accomplished using a UV detector set at a wavelength where this compound exhibits maximum absorbance. The robustness of these methods makes them indispensable for quality control and research. kuleuven.be

Table 1: Typical HPLC/UPLC Parameters for Pharmaceutical Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-phase C18 or C8 (e.g., BEH C18, 1.7 µm) mdpi.com | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Gradient or isocratic mixture of aqueous buffer (e.g., ammonium acetate, formic acid) and organic solvent (e.g., acetonitrile, methanol). nih.gov | Elutes the compound from the column. The composition is optimized for best separation. |

| Flow Rate | 0.2 - 1.0 mL/min for UPLC/HPLC. mdpi.com | Controls the speed of the mobile phase and analysis time. |

| Column Temperature | 25 - 40 °C | Affects viscosity and separation efficiency; kept constant for reproducibility. |

| Injection Volume | 1 - 10 µL | The amount of sample introduced into the system. |

| Detector | UV/Vis or Photodiode Array (PDA) | Measures the absorbance of the analyte to quantify it. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a premier technique for separating and analyzing compounds that can be vaporized without decomposition. researchgate.net For non-volatile or thermally labile compounds, a chemical derivatization step is required to increase their volatility and thermal stability. Given the structure of Bamethan, which contains polar functional groups, derivatization would likely be necessary prior to GC analysis. This process converts the polar groups into less polar, more volatile derivatives.

The derivatized sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas (such as helium or nitrogen). The column, coated with a stationary phase, separates components based on their boiling points and interactions with the phase. A Flame Ionization Detector (FID) is commonly used in pharmaceutical analysis for its high sensitivity to organic compounds.

Table 2: General GC Parameters for Derivatized Compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Derivatization Agent | Silylation reagents (e.g., BSTFA, MTBSTFA) or acylation reagents. | To increase the volatility and thermal stability of the analyte. |

| Column | Fused silica capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane). researchgate.net | Separates compounds based on boiling point and polarity. |

| Carrier Gas | Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min). nih.gov | Mobile phase that carries the analyte through the column. |

| Inlet Temperature | 250 - 290 °C. nih.gov | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Temperature gradient (e.g., starting at 100 °C, ramping to 300 °C). | Controls column temperature to elute compounds in order of their boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). | Detects and quantifies the separated components. |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) is a planar chromatographic technique used for the separation of non-volatile mixtures. High-Performance TLC (HPTLC) is an enhanced version of TLC that utilizes plates with smaller, more uniform stationary phase particles, leading to better resolution, higher sensitivity, and improved quantification. acclmp.comresearchgate.net This technique is valued for its simplicity, cost-effectiveness, and high sample throughput, as multiple samples can be analyzed simultaneously. mdpi.com

For the analysis of this compound, a sample would be applied to an HPTLC plate (commonly coated with silica gel). The plate is then placed in a sealed chamber containing a specific solvent system (mobile phase). The mobile phase ascends the plate via capillary action, and separation occurs based on the compound's differential affinity for the stationary and mobile phases. After development, the separated spots are visualized, often under UV light, and can be quantified using a densitometer. mdpi.com

Table 3: Common HPTLC Parameters for Pharmaceutical Research

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Stationary Phase | HPTLC plates pre-coated with silica gel 60 F254. | The solid phase on which the separation occurs. |

| Sample Application | Automated band-wise application using a precise applicator. | Ensures reproducibility and accurate quantification. |

| Mobile Phase | A mixture of organic solvents optimized for the specific separation (e.g., chloroform:methanol). acclmp.com | The solvent that moves up the plate, carrying the analytes with it. |

| Development | In a saturated chromatographic chamber over a specific distance (e.g., 8 cm). | The process of separation as the mobile phase moves through the stationary phase. |

| Detection/Scanning | Densitometric scanning under UV light at the analyte's wavelength of maximum absorbance. mdpi.com | To visualize and quantify the separated components. |

Mass Spectrometry (MS) and Hyphenated Techniques for Structural Elucidation and Quantification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for both qualitative and quantitative analysis. When combined (hyphenated) with chromatographic separation techniques, it provides exceptional specificity and sensitivity, making it invaluable for structural elucidation and trace-level quantification. kuleuven.be

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a leading technique in pharmaceutical analysis due to its high sensitivity and selectivity. kuleuven.benih.gov This method allows for the reliable quantification of compounds in complex biological matrices.

After separation via an LC system, the analyte enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates charged molecules with minimal fragmentation. In a tandem mass spectrometer, such as a triple quadrupole, a specific precursor ion (representing the molecular weight of Bamethan) is selected in the first quadrupole. This ion is then fragmented in the collision cell (the second quadrupole), and the resulting product ions are analyzed in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling very low limits of detection. nih.gov

Table 4: Typical LC-MS/MS Parameters for Drug Quantification

| Parameter | Typical Setting | Purpose |

|---|---|---|

| LC System | UPLC or HPLC as described in 7.1.1. | Separates the target analyte from other matrix components. |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode. ekb.eg | Generates charged ions from the analyte molecules for MS analysis. |

| Mass Analyzer | Triple Quadrupole (QqQ). kuleuven.be | Used for selecting precursor ions and analyzing product ions in MRM mode. |

| Scan Mode | Multiple Reaction Monitoring (MRM). nih.gov | Provides high selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions. |

| Collision Gas | Argon or Nitrogen. | Used in the collision cell to induce fragmentation of the precursor ion. |

| Data Analysis | Quantification based on the peak area ratio of the analyte to a stable isotope-labeled internal standard. nih.gov | Ensures high accuracy and precision by correcting for matrix effects and instrument variability. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. umich.edu As with GC, analysis of a compound like Bamethan would likely require prior derivatization to ensure it is sufficiently volatile and stable for the technique. nih.gov

Following separation on the GC column, the analyte enters the MS ion source, which is typically an Electron Ionization (EI) source. In EI, high-energy electrons bombard the molecule, causing it to fragment in a reproducible manner. The resulting pattern of charged fragments, known as a mass spectrum, serves as a "molecular fingerprint." This fingerprint can be compared to spectral libraries for definitive identification of the compound. For quantification, Selected Ion Monitoring (SIM) can be used, where the instrument is set to detect only a few specific, characteristic fragment ions, increasing sensitivity compared to a full scan. mdpi.com

Table 5: General GC-MS Parameters for Compound Identification

| Parameter | Typical Setting | Purpose |

|---|---|---|

| GC System | As described in 7.1.2, including derivatization. | Separates the derivatized analyte from other volatile components. |

| Ionization Source | Electron Ionization (EI) at 70 eV. nih.gov | Fragments the analyte to produce a characteristic and reproducible mass spectrum. |

| Mass Analyzer | Quadrupole or Ion Trap. | Separates the fragment ions based on their mass-to-charge ratio. |

| Scan Mode | Full Scan for identification; Selected Ion Monitoring (SIM) for quantification. mdpi.com | Full scan provides a complete mass spectrum for structural confirmation, while SIM enhances sensitivity for quantification. |

| Mass Range | e.g., 30 - 550 m/z. nih.gov | The range of mass-to-charge ratios scanned by the mass spectrometer. |

| Identification | Comparison of the obtained mass spectrum with a reference library (e.g., NIST). | Confirms the identity of the analyte based on its fragmentation pattern. |

Application in Metabolite Identification and Quantification in Preclinical Samples

In preclinical research, the identification and quantification of metabolites are crucial for understanding the pharmacokinetic and pharmacodynamic profile of a drug candidate like this compound. researchgate.netnih.gov This process helps in determining the metabolic pathways, identifying active or potentially toxic metabolites, and understanding inter-species differences in metabolism, which is essential before advancing to clinical trials. researchgate.netnih.govnih.gov

The analytical workflow for metabolite profiling in preclinical samples (e.g., plasma, urine, tissue homogenates from species like rats or dogs) typically involves sophisticated techniques, with Liquid Chromatography-Mass Spectrometry (LC-MS) being the cornerstone. High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, is employed to accurately determine the mass of potential metabolites, allowing for the prediction of their elemental composition. researchgate.net

The process begins with sample preparation to extract Bamethan and its metabolites from the biological matrix. This is followed by chromatographic separation, usually via Ultra-High-Performance Liquid Chromatography (UPLC), to resolve the parent drug from its various metabolic products. The eluent is then introduced into the mass spectrometer. By comparing the metabolic profile of dosed animals to a control group, researchers can identify unique signals corresponding to metabolites. Tandem mass spectrometry (MS/MS) experiments are then performed to fragment the metabolite ions, providing structural information that helps in elucidating the site of metabolic modification (e.g., hydroxylation, glucuronidation, or N-dealkylation).

Once identified, these metabolites are quantified to assess their exposure levels relative to the parent drug. nih.gov This quantitative analysis is vital for regulatory submissions, as guidelines from bodies like the FDA require the evaluation of safety for any human metabolite with exposure higher than 10% of the total drug-related components. nih.gov

Table 1: Hypothetical Metabolite Profile of Bamethan in Preclinical Rat Plasma Samples

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Key MS/MS Fragments (m/z) | Proposed Biotransformation |

| Bamethan | 4.2 | 210.15 | 135.08, 107.05, 72.08 | Parent Drug |

| M1 | 3.5 | 226.14 | 151.07, 107.05, 72.08 | Hydroxylation (+O) |

| M2 | 2.8 | 386.18 | 210.15, 176.03 | Glucuronide Conjugation |

| M3 | 4.8 | 168.11 | 135.08, 107.05 | N-debutylation |

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and confirmation of the identity and purity of this compound.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. The broad absorption band for the O-H stretching of the phenolic and alcoholic hydroxyl groups is expected. Additionally, the N-H stretching of the secondary amine, C-N stretching, and aromatic C=C and C-H vibrations would be present. The presence of the sulfate (B86663) counter-ion would be confirmed by strong S=O stretching absorptions.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol, Phenol) | Stretching, broad | 3200-3600 |

| N-H (Secondary Amine) | Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| S=O (Sulfate) | Stretching, strong | 1050-1200 |

| C-O (Alcohol, Phenol) | Stretching | 1000-1250 |

| C-N (Amine) | Stretching | 1020-1250 |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net For this compound, both ¹H NMR and ¹³C NMR would be used for complete structural confirmation.

¹H NMR: The spectrum would show distinct signals for the aromatic protons on the phenol ring, with their splitting patterns revealing their substitution pattern. The methine proton adjacent to the hydroxyl group would appear as a multiplet. The protons of the butyl group would show characteristic signals (triplet for the terminal methyl, and multiplets for the methylene groups). The protons on the carbon adjacent to the nitrogen would also be identifiable.

¹³C NMR: The spectrum would display unique signals for each carbon atom in the molecule. The aromatic carbons would resonate in the downfield region (110-160 ppm). The carbon bearing the hydroxyl group would be found around 70 ppm, while the aliphatic carbons of the butyl group would appear in the upfield region.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Bamethan Moiety

| ¹H NMR | ¹³C NMR | ||

| Proton Assignment | Predicted Chemical Shift (ppm) | Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic (C₆H₄) | 6.8 - 7.3 | Aromatic (C-OH) | 155 - 160 |

| Methine (-CHOH) | ~4.8 | Aromatic (CH) | 115 - 130 |

| Methylene (-CH₂-N) | ~3.0 | Methine (CH-OH) | 68 - 75 |

| Methylene (-N-CH₂-) | ~2.8 | Methylene (-CH₂-N) | 50 - 55 |

| Butyl Chain (-CH₂-) | 1.3 - 1.7 | Butyl Chain (-CH₂-) | 20 - 35 |

| Methyl (-CH₃) | ~0.9 | Methyl (-CH₃) | ~14 |

Orthogonal Analytical Approaches for Comprehensive Assessment

To ensure the reliability and accuracy of analytical data, orthogonal methods—which measure the same attribute using different physical or chemical principles—are employed. alphalyse.comfluidimaging.comtechnologynetworks.com This approach minimizes potential biases associated with a single technique and provides a more comprehensive characterization of the analyte. alphalyse.com

For a thorough assessment of this compound, a combination of chromatographic and electrophoretic techniques could be utilized. For instance, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a standard method for purity and potency testing. To complement this, an orthogonal method like Capillary Electrophoresis (CE) could be used. CE separates molecules based on their charge-to-size ratio in an electric field, a fundamentally different principle from the partitioning mechanism in RP-HPLC.

Furthermore, coupling these separation techniques with different detectors provides another layer of orthogonality. nih.gov Combining HPLC with both a UV detector (quantification based on chromophore absorption) and a mass spectrometer (identification and quantification based on mass-to-charge ratio) creates a powerful, multi-detector approach that yields highly reliable and comprehensive data. alphalyse.comnih.gov

Table 4: Orthogonal Analytical Approaches for this compound

| Method 1 | Method 2 | Attribute Measured | Principle of Separation/Detection |

| RP-HPLC-UV | Capillary Electrophoresis (CE) | Purity, Impurity Profile | Hydrophobic partitioning vs. Electrophoretic mobility |

| LC-MS | HPLC-UV | Identity, Quantification | Mass-to-charge ratio vs. UV absorbance |

| HPLC-CAD | HPLC-UV | Purity, Non-chromophoric impurities | Charged Aerosol Detection (universal) vs. UV absorbance |

Method Development and Validation for Robust Research Applications

The development and validation of analytical methods are critical for ensuring that research data are accurate, reliable, and reproducible. ijcrt.orgjddtonline.info For this compound, a stability-indicating RP-HPLC method is often the primary choice for quality control and research applications.

Method development involves a systematic process of optimizing chromatographic conditions to achieve a desired separation. ijcrt.org This includes selecting an appropriate column, mobile phase composition (e.g., acetonitrile/water with a buffer), flow rate, and detection wavelength. The goal is to obtain a sharp, symmetrical peak for Bamethan, well-resolved from any impurities or degradation products.

Once the method is developed, it must be validated according to guidelines from the International Council for Harmonisation (ICH). jddtonline.info Validation demonstrates that the method is suitable for its intended purpose. The key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Table 5: Typical Validation Parameters and Acceptance Criteria for an HPLC Assay of this compound

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | Peak is pure and free from interference from placebo, impurities, and degradants. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | % Recovery between 98.0% and 102.0% |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% |

| Intermediate Precision | Relative Standard Deviation (RSD) ≤ 2.0% |

| LOD / LOQ | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ |

| Robustness | RSD of results should be within acceptable limits after minor changes to method parameters. |

Computational and in Silico Approaches in Bamethan Monosulfate Research

Molecular Modeling and Dynamics Simulations for Ligand-Receptor Interactions

Molecular modeling and dynamics simulations are powerful computational tools used to visualize and understand the interaction between a ligand, such as bamethan (B1667733), and its receptor at an atomic level. nih.gov These methods are crucial for elucidating the structural basis of ligand recognition, activation mechanisms, and selectivity for receptor subtypes (e.g., β1 vs. β2). nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For bamethan, docking studies would involve placing the molecule into the binding pocket of a β2-adrenergic receptor (β2AR) crystal structure. nih.gov The goal is to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For instance, the hydroxyl groups on bamethan's phenyl ring and its ethanolamine (B43304) backbone are expected to form hydrogen bonds with serine residues (e.g., Ser203, Ser207) within the β2AR binding site, a common interaction motif for beta-agonists. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time. nih.gov These simulations provide insights into the conformational changes that occur upon ligand binding, which are essential for receptor activation. acs.org By simulating the movements of atoms and molecules, researchers can assess the stability of the predicted binding pose and calculate the binding free energy, which is a measure of the affinity between the ligand and the receptor. plos.orgmpu.edu.mo Accelerated molecular dynamics (aMD) can be employed to explore larger conformational changes of the receptor that occur over longer timescales, revealing how biased agonists might stabilize distinct receptor conformations. nih.govresearchgate.net

Table 1: Illustrative Molecular Interactions for Bamethan at the β2-Adrenergic Receptor

This interactive table outlines the hypothetical key interactions between Bamethan and the β2-adrenergic receptor, as predicted by molecular modeling techniques. The data is representative of typical binding modes for beta-agonists.

| Bamethan Moiety | Receptor Residue | Interaction Type | Predicted Stability |

| Catechol Hydroxyls | Ser203, Ser204, Ser207 | Hydrogen Bond | High |

| Ethanolamine Hydroxyl | Asp113 | Ionic/Hydrogen Bond | High |

| N-butyl Group | Val114, Phe290 | Hydrophobic | Moderate |

| Aromatic Ring | Phe289, Trp286 | π-π Stacking | Moderate |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of bamethan analogs, a QSAR model could predict their vasodilatory potency based on various molecular descriptors.

The process involves:

Data Collection: A dataset of bamethan analogs with experimentally measured biological activities (e.g., EC50 values for receptor activation) is compiled. nih.gov

Descriptor Calculation: For each analog, a set of molecular descriptors is calculated. These can include physicochemical properties (e.g., logP, polar surface area), electronic properties, and topological indices that describe the molecule's shape and connectivity. drugbank.com

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build an equation that correlates the descriptors with the biological activity. ugm.ac.id

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

A successful 3D-QSAR model, like Comparative Molecular Field Analysis (CoMFA), can provide contour maps that visualize the regions around the molecule where steric bulk or electrostatic charge would be favorable or unfavorable for activity. nih.govnih.gov This information is invaluable for designing new analogs with improved potency and selectivity. nih.gov

Table 2: Key Molecular Descriptors for a Hypothetical Bamethan QSAR Study

This table presents a selection of physicochemical properties for Bamethan that would be used as descriptors in a QSAR analysis to predict its biological activity.

| Descriptor | Value | Significance in QSAR |

| Molecular Weight | 209.28 g/mol | Influences size and diffusion |

| logP (Octanol-Water Partition Coefficient) | 1.14 | Measures lipophilicity, affects membrane permeability |

| Polar Surface Area (PSA) | 52.49 Ų | Influences membrane transport and solubility |

| Hydrogen Bond Donors | 3 | Key for specific receptor interactions |

| Hydrogen Bond Acceptors | 3 | Key for specific receptor interactions |

| Rotatable Bond Count | 12 | Relates to conformational flexibility |

Data sourced from DrugBank and PubChem. drugbank.comncats.io

Machine Learning and Artificial Intelligence Applications in Drug Discovery and Optimization

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by analyzing vast and complex datasets to identify new drug candidates and optimize their properties. nih.govharvard.edu In the context of bamethan-like molecules, ML models can be trained on large databases of known β2AR ligands to learn the complex relationships between chemical structure and pharmacological activity. nih.gov

Key applications include:

Predictive Modeling: ML algorithms like random forests, support vector machines (SVM), and deep neural networks can be used to build highly accurate models for predicting biological activity, pharmacokinetics (ADMET properties), and potential toxicity. nih.govacs.org These models can screen vast virtual libraries of compounds much faster than traditional methods. nih.gov

De Novo Drug Design: Generative ML models can design entirely new molecules from scratch that are predicted to have high affinity and selectivity for the β2AR. cambridge.org These models learn the underlying patterns of known active molecules to generate novel chemical structures.

SAR Interpretation: ML can identify the key molecular features and interactions that determine whether a ligand acts as an agonist or an antagonist, providing a detailed structure-activity relationship that can guide the drug design process. nih.gov

The integration of AI and ML can significantly reduce the time and cost associated with drug development by prioritizing the most promising compounds for synthesis and experimental testing. nih.gov

Table 3: Example of a Machine Learning Model for Beta-Agonist Activity Prediction

This table illustrates how a machine learning model could classify compounds based on their structural features to predict their activity at the beta-adrenergic receptor.

| Compound ID | Molecular Fingerprint (Simplified) | Key Features Identified by ML | Predicted Activity |

| Bamethan | 01101... | Catechol, Secondary amine, N-butyl | Agonist |

| Analog A | 01100... | Lacks one hydroxyl on ring | Partial Agonist |

| Analog B | 11101... | Bulky N-substituent | Antagonist |

| Analog C | 00101... | Modified ethanolamine sidechain | Inactive |

Virtual Screening and Lead Optimization Strategies

Virtual Screening (VS): This computational technique is used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, such as the β2AR. plos.orgamazonaws.com Structure-based VS uses docking to fit millions of compounds into the receptor's binding site and score their potential interactions. univr.it This process can rapidly narrow down a massive chemical library to a manageable number of promising "hits" for experimental validation. figshare.com For β2AR, a VS campaign could identify novel scaffolds that, like bamethan, possess the necessary features for agonistic activity. mpu.edu.mo

Lead Optimization: Once initial hits are identified and validated, the lead optimization phase begins. This is an iterative process where medicinal chemists synthesize and test new analogs of the lead compound, guided by computational insights, to improve its properties. patsnap.comdanaher.com The goal is to enhance potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to develop a preclinical drug candidate. nih.gov

Computational methods are integral to this stage:

In Silico ADMET Prediction: Models are used to predict properties like oral bioavailability, metabolic stability, and potential toxicities early in the process, reducing the risk of late-stage failures. nih.govsemanticscholar.orgscielo.br

Free Energy Calculations: Methods like Free Energy Perturbation (FEP) can more accurately predict the change in binding affinity resulting from small chemical modifications, guiding the design of more potent analogs. acs.org

Through these combined computational and synthetic efforts, a lead compound with initial promise can be refined into a drug candidate with a high probability of success in clinical trials. nih.gov

Future Directions and Emerging Research Avenues for Bamethan Monosulfate

Development of Novel Preclinical Models (e.g., advanced humanized systems for enhanced translatability)

The transition from preclinical findings to clinical efficacy is a significant hurdle in drug development, particularly for cardiovascular diseases like peripheral artery disease (PAD). nih.govmdpi.com Traditional animal models often fail to fully replicate the complexity of human PAD, which is influenced by comorbidities such as atherosclerosis and advanced age. mdpi.com To enhance the predictive value of preclinical research on Bamethan (B1667733) monosulfate, the development and use of advanced, humanized preclinical models are essential.

Humanized mouse models, which can involve genetic modifications from single base changes to the replacement of a murine gene with its human ortholog, offer a more physiologically relevant system for studying drug effects. polygene.chamericanpharmaceuticalreview.com For instance, a mouse model with a "humanized" gene for the beta-adrenergic receptor could provide more accurate insights into how Bamethan monosulfate interacts with its target in humans. polygene.ch Furthermore, preclinical models that incorporate age and atherosclerosis are necessary to better predict clinical success for therapies aimed at PAD. mdpi.com

Below is a hypothetical framework for a preclinical study of this compound using an advanced humanized model.

| Parameter | Description |

| Model | Humanized ApoE-/- mouse model on a high-fat diet to induce atherosclerosis. |

| Age of Model | Aged mice (e.g., >12 months) to better represent the typical PAD patient population. |

| Intervention | Administration of this compound at various concentrations. |

| Primary Endpoints | - Improved limb perfusion measured by Laser Doppler.- Increased capillary density in ischemic muscle tissue. |

| Secondary Endpoints | - Assessment of inflammatory markers.- Gene expression analysis of relevant pathways in vascular tissue. |

The use of such models could provide more translatable data on the efficacy of this compound in a context that more closely mirrors human disease.

Exploration of Alternative Therapeutic Applications Based on Mechanistic Understanding

A deeper understanding of this compound's mechanism of action could unveil new therapeutic possibilities. patsnap.com While it is known to be a beta-adrenergic agonist that causes vasodilation, patsnap.comncats.io the specific downstream signaling pathways and its effects on different vascular beds are not fully characterized. Research institutions have been exploring the potential for Bamethan sulfate (B86663) beyond its traditional use in circulatory issues. patsnap.com

Future research could investigate its potential in conditions where enhanced microcirculation is beneficial. For example, its vasodilatory properties could be explored in the context of certain types of vascular dementia or in improving blood flow to aid in the healing of chronic wounds. A thorough mechanistic investigation would be the first step in identifying these new applications.

Integration of Multi-Omics Data for Systems Pharmacology Insights

A systems pharmacology approach, integrating various "omics" data, can provide a comprehensive understanding of a drug's effect on biological systems. nih.govnih.govahajournals.org For this compound, this would involve a multi-layered analysis of genomics, transcriptomics, proteomics, and metabolomics data from preclinical models or human tissues. ahajournals.orgfrontiersin.org This approach can help in identifying novel biomarkers, understanding patient-to-patient variability in response, and discovering new drug targets. nih.gov

An integrative multi-omics study could reveal the broader biological impact of this compound beyond its direct vasodilatory effects, potentially identifying its influence on inflammatory pathways, cellular metabolism, or gene regulation in the vasculature. nih.govahajournals.org

A potential multi-omics workflow for this compound research is outlined below:

| Omics Level | Data to be Collected | Potential Insights |

| Genomics | Single Nucleotide Polymorphisms (SNPs) in beta-adrenergic receptor genes. | Identification of genetic markers for patient response. |

| Transcriptomics | RNA sequencing of vascular tissue after treatment. | Understanding of gene expression changes and affected pathways. |

| Proteomics | Analysis of protein expression changes in response to the drug. | Identification of key protein mediators of the drug's effect. |

| Metabolomics | Profiling of metabolites in blood and tissue samples. | Insight into the metabolic consequences of improved perfusion. |

Such a comprehensive dataset would provide a holistic view of this compound's pharmacological profile.

Research into Advanced Delivery Systems (e.g., nanochannel devices)

The method of drug delivery can significantly impact its efficacy and patient compliance. For chronic conditions like PAD, a sustained and controlled release of medication is often desirable. Advanced delivery systems, such as nanochannel devices, offer a promising avenue for improving the therapeutic application of this compound. houstonmethodist.orgnano-magazine.commedicalnewsbulletin.com

Nanochannel delivery systems are implantable devices that can provide a continuous and controlled release of a drug over an extended period, potentially up to a year without needing a refill. houstonmethodist.orgnano-magazine.commedicalnewsbulletin.com These devices can be remotely controlled, allowing for tailored dosing schedules that could be particularly beneficial for chronic diseases. houstonmethodist.orgnano-magazine.com The use of such a system for this compound could ensure consistent therapeutic levels, improving its effectiveness in managing peripheral vascular conditions. hmailabs.org

Nanoparticles also represent a viable strategy for targeted drug delivery to ischemic tissues, potentially increasing the local concentration and efficacy of this compound while minimizing systemic side effects. nih.govacs.orgmdpi.com

Translational Research Considerations in Preclinical-to-Clinical Transition

The successful translation of preclinical findings into clinical practice is a major challenge in cardiovascular medicine. nih.govoup.com For this compound, a clear strategy for navigating this transition is crucial for any future development. This involves careful consideration of the preclinical models used, the endpoints measured, and the design of early-phase clinical trials. nih.govupm-inc.com

A key consideration is the selection of biologically meaningful endpoints in preclinical studies that are relevant to the clinical progression of PAD. nih.gov Collaboration between basic scientists and clinicians is vital to ensure that preclinical research is designed to answer clinically relevant questions. nih.gov Furthermore, innovative clinical trial designs and the use of biomarkers identified through approaches like multi-omics can help to de-risk the clinical development process. nih.gov

To improve the likelihood of successful translation, future research on this compound should incorporate these principles from the earliest stages of investigation.

Q & A

Q. What validated analytical methods are recommended for identifying Bamethan monosulfate in experimental settings?

To confirm the identity of this compound, employ a combination of:

- UV-Vis Spectrophotometry : Prepare a 0.01 mol/L hydrochloric acid solution (1:10,000 concentration) and compare absorption spectra with reference standards .

- Infrared Spectroscopy (IR) : Use potassium bromide disks to analyze dried samples, ensuring spectral alignment with reference wavenumbers .

- Qualitative sulfate tests : Confirm sulfate presence via precipitation or turbidimetric methods after dissolving the compound (1:100 solution) .

Q. What purity criteria and associated testing protocols are essential for this compound in research-grade preparations?

Purity validation should include:

- Clarity and color : Dissolve 1.0 g in 20 mL water; solution clarity must match a control of Matching Fluid O and diluted hydrochloric acid (1:40) .

- Heavy metal limits : ≤10 ppm, tested via Method 1 using 2.0 g of sample and standard lead solutions .

- Chloride content : ≤0.002%, validated by titration against 0.01 mol/L HCl .

Q. How should researchers standardize solubility assessments for this compound across experimental conditions?

- Solvent selection : Test solubility in water, acetic acid (100%), and diethyl ether, noting its insolubility in the latter .

- pH-dependent solubility : Measure solubility at pH 4.0–5.5 (1.0 g in 10 mL water) and document deviations under acidic/alkaline conditions .

Advanced Research Questions

Q. What experimental design considerations are critical for resolving contradictions in stability data for this compound under varying storage conditions?

- Controlled degradation studies : Expose samples to temperatures (e.g., 25°C vs. 40°C), humidity (e.g., 60% RH), and light, then quantify degradation products via HPLC or mass spectrometry .

- Cross-validation : Compare stability results across multiple analytical methods (e.g., UV-Vis vs. IR) to identify method-specific artifacts .

Q. How can batch-to-batch variability in synthesized this compound be minimized for longitudinal studies?

- Enhanced quality control : Request peptide-content analysis, salt-content quantification, and TFA removal (<1%) for sensitive assays, even if this incurs additional costs .

- Document synthesis parameters : Record reaction temperatures, purification steps, and solvent ratios to trace variability sources .

Q. What strategies are effective for interpreting conflicting data in pharmacological studies involving this compound’s adrenergic activity?

- Dose-response calibration : Test multiple concentrations (e.g., 1–100 µM) to identify non-linear effects or receptor saturation .

- Receptor specificity assays : Use selective antagonists (e.g., β1 vs. β2 blockers) to isolate mechanisms and reconcile contradictory in vivo/in vitro results .

Methodological Guidance for Data Reporting

Q. How should researchers document negative or inconclusive findings related to this compound’s efficacy in preclinical models?

- Contextualize negatives : Report experimental conditions (e.g., animal strain, dosing frequency) and statistical power to distinguish true inefficacy from methodological limitations .

- Supplemental data : Include raw datasets in appendices to enable re-analysis, adhering to journal guidelines for supporting information .

Q. What frameworks are recommended for synthesizing interdisciplinary data (e.g., chemical, pharmacological) on this compound?

- Cross-disciplinary alignment : Map chemical purity data (e.g., heavy metal content) to pharmacological outcomes using correlation matrices .

- Gap analysis : Highlight inconsistencies between in vitro receptor binding assays and in vivo hemodynamic responses, proposing hypotheses for further validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.